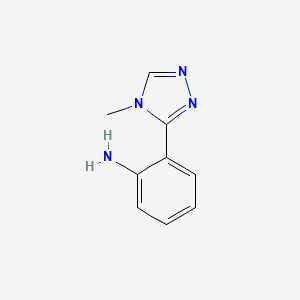

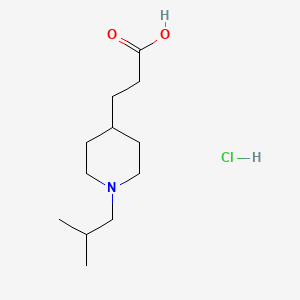

2-(4-methyl-4H-1,2,4-triazol-3-yl)aniline

Übersicht

Beschreibung

2-(4-methyl-4H-1,2,4-triazol-3-yl)aniline is a compound that belongs to the class of organic compounds known as triazoles . Triazoles are compounds containing a five-membered aromatic ring made up of two carbon atoms and three nitrogen atoms . The 1,2,4-triazole nucleus is an important pharmacophore in medicinal chemistry and is found in many biologically active compounds .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives often involves multi-step chemical modifications . For example, 3-bromobenzoic acid can be converted into its methyl-3-bromobenzoate, which is then transformed into 3-bromobenzohydrazide . The final step involves the cyclization of the compound, producing its 1,2,4-triazole derivative . This intermediate can then be coupled with different electrophiles, resulting in the formation of the final derivatives .Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives can be analyzed using various spectroscopic techniques such as IR, HNMR, and UV–visible spectroscopy . For instance, the IR absorption spectra of some compounds showed two signals for C=O groups at 1650–1712 cm−1 . The 1H-NMR spectrum of some compounds showed two singlet peaks at 8.12–8.33 and 7.77–7.91 ppm assigned to the 1,2,4-triazole ring .Chemical Reactions Analysis

The chemical reactions of 1,2,4-triazole derivatives can be influenced by various factors. For instance, the length of the alkyl chain on position N-4 can influence the activity, with a longer alkyl chain decreasing the activity significantly . Additionally, phenyl groups at the C-3 position play a crucial role in exerting high activity, and electron-donating groups, particularly –OH on the phenyl ring, favor the activity .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole derivatives can be analyzed using various techniques. For example, the density functional theory (DFT) study can be used to investigate geometrical parameters, HOMO–LUMO energies, natural bond orbital analyses, transition density matrix (TDM), density of states, and nonlinear optical (NLO) properties .Wissenschaftliche Forschungsanwendungen

1. Synthesis of Heterocyclic Compounds

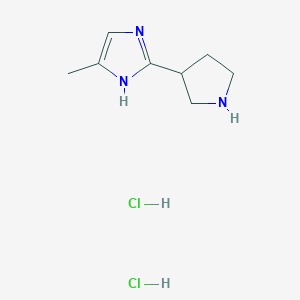

2-(4-Methyl-4H-1,2,4-triazol-3-yl)aniline and its derivatives are key intermediates in the synthesis of various heterocyclic compounds. These compounds, including triazoles and thiadiazoles, show potential in applications like agricultural and medicinal chemistry due to their diverse biological activities. For instance, the synthesis of 1,3-dimethyl[1,2,4]triazolo[3,4-b][1,3,4]-thiadiazol-1-ium salts from related triazole compounds demonstrates the versatility of these structures in creating complex heterocyclic systems (Nikpour & Motamedi, 2015).

2. Photoluminescent Properties

Triazolyl aniline derivatives, such as those involving copper(I) complexes, exhibit intriguing photoluminescent properties. These properties are useful in materials science, particularly in the development of photoluminescent materials with potential applications in lighting and display technologies (Manbeck, Brennessel, & Eisenberg, 2011).

3. Chemical Sensing

Triazole-aniline compounds have been explored as chemical sensors. For example, 4-salicylideneamino-3-methyl-1,2,4-triazole-5-thione, a related compound, has been used to detect toxic aromatic amines like aniline and benzene-1,4-diamine, showcasing the potential of triazole derivatives in environmental and safety applications (Kumar, Tamilarasan, & Sreekanth, 2011).

4. Drug Development

In the realm of drug development, triazole-aniline derivatives have been investigated for their potential as microtubule-binding agents, which could be relevant in cancer therapy. The study of 1,2,3-triazole analogs of combretastatin A-4 highlights the role of these compounds in inhibiting tubulin, a key protein in cell division (Odlo et al., 2010).

5. Exploration in Material Science

The study of energetic 1,2,4-triazoles, including triazolyl aniline derivatives, for their thermal stability and potential applications in materials like propellants and explosives for rocket fuels, demonstrates the versatility of these compounds in material science (Rao, Chaudhary, Kommu, & Sahoo, 2016).

Zukünftige Richtungen

The future directions in the research of 1,2,4-triazole derivatives could involve the design and development of more selective and potent anticancer molecules . Additionally, the synthesis of novel 1,2,4-triazole derivatives and a comprehensive investigation of their properties using density functional theory (DFT) could provide an inevitable scope for researchers for the advancement of novel potential drug candidates having better efficacy and selectivity .

Eigenschaften

IUPAC Name |

2-(4-methyl-1,2,4-triazol-3-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4/c1-13-6-11-12-9(13)7-4-2-3-5-8(7)10/h2-6H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYKDYGZXOLZDSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NN=C1C2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-methyl-4H-1,2,4-triazol-3-yl)aniline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole hydrochloride](/img/structure/B1416406.png)

![Heptanoic acid, 7-[(phenylmethoxy)amino]-, ethyl ester](/img/structure/B1416408.png)

![3-(2-{2-[2-(Tetrahydropyran-2-yloxy)-ethoxy]-ethoxy}-ethoxy)-propionic acid](/img/structure/B1416413.png)

![4-Iodo-N-(2-(2-(2-(5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)ethoxy)ethoxy)ethyl)benzamide](/img/structure/B1416415.png)

![Spiro[4,5-dihydrothieno[2,3-c]pyran-7,4'-piperidine];2,2,2-trifluoroacetic acid](/img/structure/B1416417.png)

![7-Piperidin-4-ylpyrazolo[1,5-a]pyrimidine dihydrochloride](/img/structure/B1416420.png)